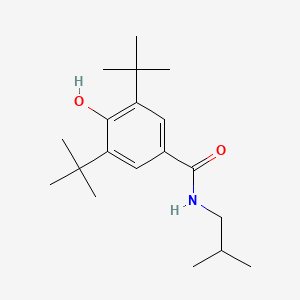

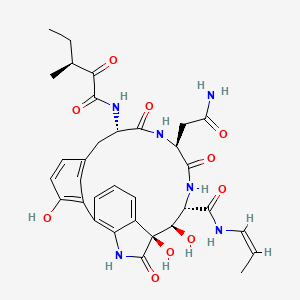

![molecular formula C20H19FN4S B1241432 8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine](/img/structure/B1241432.png)

8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine

Vue d'ensemble

Description

Le maléate de benzothieno[2,3-b][1,5]benzodiazépine, également connu sous le nom de Y-931, est un nouveau médicament antipsychotique atypique. Il a été développé pour répondre aux limites des médicaments antipsychotiques existants, en particulier en termes de réduction des effets secondaires extrapyramidaux et d'amélioration de l'efficacité chez les patients résistants au traitement .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de Y-931 implique plusieurs étapes, à partir des précurseurs benzothieno et benzodiazépine appropriés. Les étapes clés comprennent :

Formation du noyau benzothieno[2,3-b][1,5]benzodiazépine : Cela implique la cyclisation des intermédiaires benzothieno et benzodiazépine dans des conditions spécifiques.

Fluoruration : Introduction de l'atome de fluor à la 8ème position à l'aide d'un agent fluorant.

Substitution de la pipérazine : Le groupe 4-méthylpipérazin-1-yl est introduit par une réaction de substitution nucléophile.

Méthodes de production industrielle : La production industrielle de Y-931 suit la même voie de synthèse mais est optimisée pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions réactionnelles et des rendements .

Types de réactions :

Oxydation : Y-931 subit des réactions d'oxydation, en particulier en présence de systèmes enzymatiques tels que la peroxydase de raifort et le glutathion.

Réduction : Bien que des réactions de réduction spécifiques soient moins documentées, la structure du composé suggère une réduction potentielle au niveau du cycle benzodiazépine.

Substitution : Les réactions de substitution nucléophile sont impliquées dans la synthèse, en particulier pour l'introduction du groupe pipérazine.

Réactifs et conditions courantes :

Oxydation : La peroxydase de raifort, le glutathion et le peroxyde d'hydrogène sont couramment utilisés.

Substitution : Des agents nucléophiles comme les dérivés de la pipérazine à des températures et des solvants contrôlés.

Produits principaux :

Oxydation : Les produits principaux comprennent les métabolites oxydés de Y-931.

Substitution : Le produit principal est le dérivé substitué de benzothieno[2,3-b][1,5]benzodiazépine.

4. Applications de la recherche scientifique

Y-931 a été largement étudié pour son potentiel en tant que médicament antipsychotique atypique. Ses applications incluent :

Chimie : Utilisé comme composé modèle pour étudier le comportement d'oxydation des médicaments antipsychotiques.

5. Mécanisme d'action

Y-931 exerce ses effets en interagissant avec plusieurs récepteurs neurotransmetteurs. Il a une forte affinité pour les récepteurs dopaminergiques, sérotoninergiques, adrénergiques, muscariniques et histaminergiques. Cette interaction multi-récepteurs est censée contribuer à ses effets antipsychotiques et réduire le risque d'effets secondaires extrapyramidaux. De plus, Y-931 présente des propriétés neuroprotectrices en améliorant l'hypofonction du récepteur N-méthyl-D-aspartate .

Composés similaires :

Olanzapine : Un dérivé thienobenzodiazépine présentant des similitudes structurelles avec Y-931 mais sans risque d'agranulocytose.

Unicité de Y-931 :

Risque plus faible d'effets secondaires : Contrairement à la clozapine, Y-931 n'augmente pas significativement le risque d'agranulocytose.

Propriétés neuroprotectrices : Y-931 présente une action protectrice puissante contre la neurotoxicité, qui n'est pas aussi prononcée dans les autres antipsychotiques.

Applications De Recherche Scientifique

Y-931 has been extensively studied for its potential as an atypical antipsychotic drug. Its applications include:

Chemistry: Used as a model compound to study the oxidation behavior of antipsychotic drugs.

Industry: Potential use in the development of new antipsychotic medications with reduced side effects.

Mécanisme D'action

Y-931 exerts its effects by interacting with multiple neurotransmitter receptors. It has a high affinity for dopaminergic, serotonergic, adrenergic, muscarinic, and histaminergic receptors. This multi-receptor interaction is believed to contribute to its antipsychotic effects and lower risk of extrapyramidal side effects. Additionally, Y-931 demonstrates neuroprotective properties by ameliorating N-methyl-D-aspartate receptor hypofunction .

Comparaison Avec Des Composés Similaires

Olanzapine: A thienobenzodiazepine derivative with structural similarities to Y-931 but without the risk of agranulocytosis.

Uniqueness of Y-931:

Lower Risk of Side Effects: Unlike clozapine, Y-931 does not significantly increase the risk of agranulocytosis.

Neuroprotective Properties: Y-931 shows potent protective action against neurotoxicity, which is not as pronounced in other antipsychotics.

Propriétés

Formule moléculaire |

C20H19FN4S |

|---|---|

Poids moléculaire |

366.5 g/mol |

Nom IUPAC |

8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothiolo[2,3-b][1,5]benzodiazepine |

InChI |

InChI=1S/C20H19FN4S/c1-24-8-10-25(11-9-24)19-18-14-4-2-3-5-17(14)26-20(18)23-16-12-13(21)6-7-15(16)22-19/h2-7,12,23H,8-11H2,1H3 |

Clé InChI |

ILMHNKKMKWQVCE-UHFFFAOYSA-N |

SMILES canonique |

CN1CCN(CC1)C2=NC3=C(C=C(C=C3)F)NC4=C2C5=CC=CC=C5S4 |

Synonymes |

8-fluoro-12-(4-methylpiperazin-1-yl)-6H-(1)benzothieno(2,3-b)(1,5)benzodiazepine 8-fluoro-12-(4-methylpiperazin-1-yl)-6H-(1)benzothieno(2,3-b)(1,5)benzodiazepine maleate Y 931 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

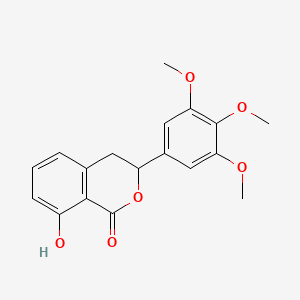

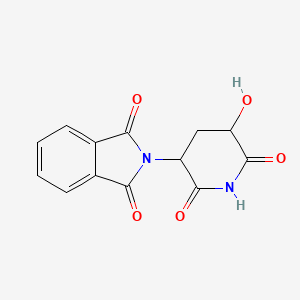

![1-(2-methoxyethyl)-3-[(E)-1-(2,3,4-trichlorophenyl)ethylideneamino]thiourea](/img/structure/B1241349.png)

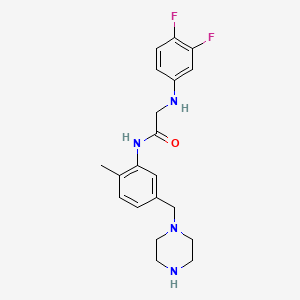

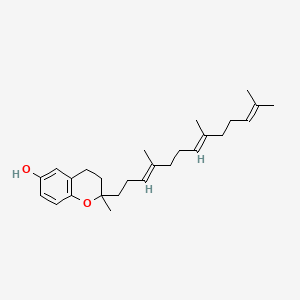

![4-N-[(E)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]-5-nitropyrimidine-2,4-diamine](/img/structure/B1241350.png)

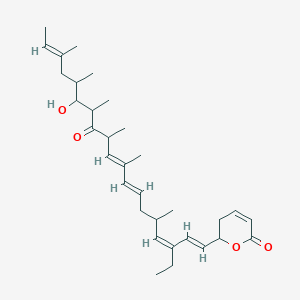

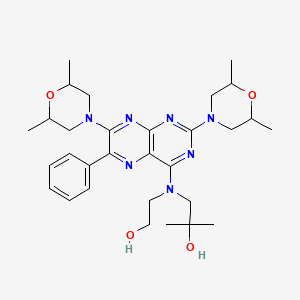

![2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1241357.png)

![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-1H,10H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1241364.png)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-fluorophenyl)butanoic acid](/img/structure/B1241367.png)

![2(5H)-Furanone, 3-[(2R,11R)-2,11-dihydroxy-11-[(2R,2'R,5R,5'R)-octahydro-5'-[(1S)-1-hydroxytridecyl][2,2'-bifuran]-5-yl]undecyl]-5-methyl-, (5S)-](/img/structure/B1241370.png)